Methyl 2-chloro-4-(furan-2-YL)benzoate
Overview
Description
Methyl 2-chloro-4-(furan-2-yl)benzoate is a chemical compound with the molecular formula C12H9ClO3 and a molecular weight of 236.65 g/mol It is a benzoic acid ester, characterized by the presence of a furan ring and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-(furan-2-yl)benzoate typically involves the esterification of 2-chloro-4-(furan-2-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(furan-2-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Scientific Research Applications
Methyl 2-chloro-4-(furan-2-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(furan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The furan ring and chlorine atom contribute to its reactivity and ability to form stable complexes with biological molecules. This compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Methyl 2-chloro-4-(furan-2-yl)benzoate can be compared with other similar compounds, such as:
Methyl 2-chloro-4-nitrobenzoate: Similar structure but with a nitro group instead of a furan ring.
Methyl 2-chloro-4-(thiophen-2-yl)benzoate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 2-chloro-4-(pyridin-2-yl)benzoate: Similar structure but with a pyridine ring instead of a furan ring.
These compounds share similar reactivity patterns but differ in their specific chemical and biological properties due to the nature of the substituent groups.
Properties
IUPAC Name |
methyl 2-chloro-4-(furan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c1-15-12(14)9-5-4-8(7-10(9)13)11-3-2-6-16-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPUCWHMEKRYQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701223969 | |
Record name | Benzoic acid, 2-chloro-4-(2-furanyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701223969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414029-18-7 | |
Record name | Benzoic acid, 2-chloro-4-(2-furanyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414029-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-chloro-4-(2-furanyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701223969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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